molecular formula C17H19ClN4O4S2 B2599982 (4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1211272-68-2

(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2599982
CAS RN: 1211272-68-2
M. Wt: 442.93
InChI Key: STDHOLPUSBBSNN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a sulfonyl group, a thiadiazole ring, and a spirocyclic system. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound has a complex structure with several rings, including a thiadiazole ring and a spirocyclic system. The presence of these rings likely contributes to the compound’s stability and may influence its reactivity .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo reactions such as reduction or substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure and functional groups. For example, the presence of the sulfonyl group could influence the compound’s solubility and acidity .

Scientific Research Applications

Synthesis and Antiviral Activity

A study described the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid. This process involved multiple steps, including esterification, hydrazination, salt formation, and cyclization. Some of these compounds exhibited antiviral activity against the tobacco mosaic virus, highlighting their potential as antiviral agents (Chen et al., 2010).

Antimicrobial Applications

Another study synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, evaluating their antimicrobial activities. These compounds showed moderate activity against various bacterial and fungal strains, indicating their potential use as antimicrobial agents (Sah et al., 2014).

Reactivity Towards Nucleophiles

Research into the reactivity of similar compounds, such as (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, with sulfur- and oxygen-containing nucleophiles, provided insights into functionalization methods for these molecules. Such studies are crucial for understanding how to modify these compounds for various scientific applications (Pouzet et al., 1998).

Herbicidal and Insecticidal Activities

A series of N-phenylpyrazolyl aryl methanones derivatives, containing arylthio/sulfinyl/sulfonyl groups, were synthesized and found to exhibit favorable herbicidal and insecticidal activities. This indicates the potential agricultural applications of these compounds (Wang et al., 2015).

Preparation and Reaction with Isocyanates

In the field of organic synthesis, certain cyclopropenone oximes were prepared and reacted with isocyanates to form 1:2 addition products, showcasing the versatility of similar compounds in synthesizing novel organic materials (Yoshida et al., 1988).

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. Compounds with similar structures have been found to have activities such as anticancer and antimicrobial effects .

Future Directions

Future research could involve further exploration of the compound’s synthesis, reactivity, and biological activity. This could include studies to optimize the synthesis process, investigations of the compound’s reactivity with various reagents, and biological assays to determine its activity against different targets .

properties

IUPAC Name

[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4S2/c1-12-15(27-20-19-12)16(23)21-8-6-17(7-9-21)22(10-11-26-17)28(24,25)14-4-2-13(18)3-5-14/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDHOLPUSBBSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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